molecular formula C9H5ClFNO2S B8491612 2-Fluoroquinoline-8-sulfonyl chloride

2-Fluoroquinoline-8-sulfonyl chloride

Cat. No.: B8491612
M. Wt: 245.66 g/mol
InChI Key: MHCOXRHUAOPSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroquinoline-8-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5ClFNO2S and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5ClFNO2S

Molecular Weight

245.66 g/mol

IUPAC Name

2-fluoroquinoline-8-sulfonyl chloride

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H

InChI Key

MHCOXRHUAOPSIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-fluoroquinoline (1.3 g, 8.9 mmol) in chlorosulfonic acid (15 mL) was stirred at −5-0° C. for 15 minutes and at 130° C. overnight. The resulting reaction mixture was poured into an ice-water mixture (300 mL), stirred at room temperature for 20 min, and extracted with EtOAc. The organic layer was then washed with brine, dried over Na2SO4 and solvent was removed. The residue was purified by column chromatography using a gradient elution from 100% PE to PE/EtOAc (100:6) to afford 1.1 g of title compound. 1H NMR (CHLOROFORM-d) δ: 8.56 (d, J=7.5 Hz, 1H), 8.43 (t, J=8.3 Hz, 1H), 8.25 (d, J=8.3 Hz, 1H), 7.72 (t, J=7.8 Hz, 1H), 7.32 (dd, J=8.9, 3.0 Hz, 1H). LC-MS: m/z 246.3 (M+H)+
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

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